N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea derivatives involves reactions such as the Curtius rearrangement of thiadiazolylcarbonyl azides and reactions with primary amines to form thiadiazolylureas. A specific method includes the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Kalinina et al., 2014).
Molecular Structure Analysis
The crystal structure analysis reveals that these compounds can exhibit complex molecular geometries with intramolecular N–H···O hydrogen bonds contributing to their planarity. Additionally, intermolecular π–π stacking interactions and hydrogen bonds play a significant role in their crystalline structures, as demonstrated in specific derivatives (Song et al., 2008).
Chemical Reactions and Properties
These urea derivatives can undergo various chemical reactions, including the formation of dimers through intermolecular hydrogen bonding. Their reactivity can be attributed to the functional groups present in the thiadiazole and urea segments, facilitating interactions such as hydrogen bonding and π-π stacking (Shi, 2011).
Physical Properties Analysis
The physical properties, including crystalline structure, are significantly influenced by the molecular interactions mentioned above. These properties can be elucidated through various spectroscopic techniques like NMR, MS, and IR, providing insights into the compound's structure and stability.
Chemical Properties Analysis
The chemical properties of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea derivatives are characterized by their biological activity, including fungicidal activities against various pathogens. The presence of the thiadiazole and urea groups contributes to their activity, highlighting the importance of these moieties in determining the compound's bioactivity (Zhang et al., 2017).
properties
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-12-8-4-7-11(9-12)16-14(20)17-15-19-18-13(22-15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCGQJFMGIZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea |
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